molecular formula C9H10N2O2S2 B1275466 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide CAS No. 379255-08-0

3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide

Cat. No.: B1275466
CAS No.: 379255-08-0
M. Wt: 242.3 g/mol
InChI Key: ZTLVXVCTSKNVJA-UHFFFAOYSA-N
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Description

3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide is a chemical compound with the molecular formula C9H10N2O2S2.

Preparation Methods

The synthesis of 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide typically involves the reaction of N,N-dimethyl-benzenesulfonamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group, leading to the formation of thiourea or thiocarbamate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives, depending on the reagents and conditions used.

    Hydrolysis: The isothiocyanate group can be hydrolyzed in the presence of water or aqueous acids to form the corresponding amine and carbon dioxide

Common reagents used in these reactions include amines, alcohols, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide has several scientific research applications, including:

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or proteins.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity is leveraged to create novel products

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the amino groups of lysine residues or the thiol groups of cysteine residues. This covalent modification can alter the function of the target protein, leading to inhibition or activation of its biological activity .

Comparison with Similar Compounds

Similar compounds to 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide include:

    Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar applications but lacks the sulfonamide group.

    N,N-Dimethyl-benzenesulfonamide: The parent compound without the isothiocyanate group, used in different synthetic applications.

    Sulfonyl isothiocyanates: Compounds with both sulfonyl and isothiocyanate groups, used in various chemical reactions.

Properties

IUPAC Name

3-isothiocyanato-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-11(2)15(12,13)9-5-3-4-8(6-9)10-7-14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLVXVCTSKNVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396269
Record name 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-08-0
Record name 3-Isothiocyanato-N,N-dimethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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